REACTION_CXSMILES
|
C([Li])(CC)C.C(O[C:11]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=C(OC)C=1C)=O)(C)(C)C.C1([C:26](CC2C(OC)=CC=CC=2NC(OC(C)(C)C)=O)=[O:27])CC1.C1C[O:48]CC1>C1CCCCC1>[CH3:26][O:27][N:13]([CH3:11])[C:14]([CH:19]1[CH2:18][CH2:17]1)=[O:48]
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Name
|
[2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65 mmol | |
AMOUNT: MASS | 8.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |